Diethylcarbamoyl chloride
Overview
Description
Diethylcarbamoyl chloride is an organic compound with the molecular formula C5H10ClNO. It is a colorless to yellow liquid with a pungent odor. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
Diethylcarbamoyl chloride is a chemical compound with the molecular formula (C2H5)2NCOCl
. It is primarily used as a reagent in the synthesis of S-Methyl-N,N-diethylthiocarbamate Sulfoxide , an oxygenated metabolite of Disulfiram (Antabuse). Disulfiram is a drug used to support the treatment of chronic alcoholism by producing an acute sensitivity to ethanol (drinking alcohol). The primary target of this compound, therefore, is the liver mitochondrial aldehyde dehydrogenase .
Mode of Action
It is known to be used in the synthesis of s-methyl-n,n-diethylthiocarbamate sulfoxide . This metabolite is capable of in vitro inactivation of liver mitochondrial aldehyde dehydrogenase , an enzyme that plays a crucial role in alcohol metabolism.
Biochemical Pathways
Given its role in the synthesis of a metabolite of disulfiram, it can be inferred that it may influence the alcohol metabolism pathway by inhibiting the enzyme aldehyde dehydrogenase .
Pharmacokinetics
It is known that the compound is a liquid at room temperature and has a density of 1.07 g/mL at 25 °C .
Result of Action
The result of the action of this compound is the in vitro inactivation of liver mitochondrial aldehyde dehydrogenase . This enzyme is crucial for the metabolism of alcohol. Its inactivation leads to the accumulation of acetaldehyde, a toxic metabolite, which results in the unpleasant effects associated with Disulfiram treatment for alcoholism.
Action Environment
This compound is sensitive to moisture , indicating that its stability, efficacy, and action can be influenced by environmental factors such as humidity. It is typically stored in an inert atmosphere at temperatures between 2-8°C to maintain its stability. The compound is also classified as combustible , indicating that it should be handled and stored away from ignition sources.
Biochemical Analysis
Biochemical Properties
It is known to be a reagent in the synthesis of S-Methyl-N,N-diethylthiocarbamate Sulfoxide, which is an oxygenated metabolite of Disulfiram (Antabuse) that is capable of in vitro inactivation of liver mitochondrial aldehyde dehydrogenase .
Temporal Effects in Laboratory Settings
It is known to be a reactive compound, suggesting that it may degrade or react with other substances over time .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethylcarbamoyl chloride can be synthesized through the reaction of diethylamine with phosgene. The reaction is typically carried out in an inert atmosphere to prevent moisture from interfering with the process. The reaction can be represented as follows:
(C2H5)2NH + COCl2 → (C2H5)2NCOCl + HCl
Industrial Production Methods: In industrial settings, the production of this compound involves the use of phosgene and diethylamine in a controlled environment. The reaction is carried out in a flow reactor at elevated temperatures to ensure high yields. The product is then purified through distillation to remove any impurities .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form diethylcarbamates.
Hydrolysis: In the presence of water, this compound hydrolyzes to form diethylamine, hydrochloric acid, and carbon dioxide.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Solvents: Tetrahydrofuran, diethyl ether
Conditions: Reactions are typically carried out at low temperatures to prevent decomposition of the product.
Major Products:
Diethylcarbamates: Formed through substitution reactions with amines or alcohols.
Diethylamine: Formed through hydrolysis in the presence of water.
Scientific Research Applications
Diethylcarbamoyl chloride is widely used in scientific research due to its versatility as a reagent. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of drugs, particularly those with carbamate functional groups.
Industry: Used in the production of pesticides and herbicides
Comparison with Similar Compounds
Dimethylcarbamoyl chloride: Similar in structure but with methyl groups instead of ethyl groups.
Diphenylcarbamoyl chloride: Contains phenyl groups instead of ethyl groups.
N,N-Diisopropylcarbamoyl chloride: Contains isopropyl groups instead of ethyl groups.
Uniqueness: Diethylcarbamoyl chloride is unique due to its specific reactivity and the types of products it forms. Its ethyl groups provide a balance between reactivity and stability, making it a valuable intermediate in various chemical syntheses. Compared to its methyl and phenyl analogs, this compound offers a distinct set of properties that are advantageous in certain applications .
Properties
IUPAC Name |
N,N-diethylcarbamoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO/c1-3-7(4-2)5(6)8/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCCYDUUBNUJIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0052598 | |
Record name | Diethylcarbamoyl chloride | |
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Molecular Weight |
135.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [HSDB] Colorless liquid; [MSDSonline] | |
Record name | Diethylcarbamoyl chloride | |
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Boiling Point |
186 °C | |
Record name | DIETHYLCARBAMOYL CHLORIDE | |
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Flash Point |
163 - 172 °C, 325-342 °F (OPEN CUP) | |
Record name | Diethylcarbamoyl chloride | |
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Record name | DIETHYLCARBAMOYL CHLORIDE | |
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Solubility |
SOL IN WATER | |
Record name | DIETHYLCARBAMOYL CHLORIDE | |
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Vapor Density |
4.1 (Air= 1) | |
Record name | DIETHYLCARBAMOYL CHLORIDE | |
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Vapor Pressure |
0.72 [mmHg] | |
Record name | Diethylcarbamoyl chloride | |
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Color/Form |
Liquid | |
CAS No. |
88-10-8 | |
Record name | Diethylcarbamoyl chloride | |
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Record name | Diethylcarbamoyl chloride | |
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Record name | Diethylcarbamyl chloride | |
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Record name | Carbamic chloride, N,N-diethyl- | |
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Record name | Diethylcarbamoyl chloride | |
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Record name | Diethylcarbamoyl chloride | |
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Record name | DIETHYLCARBAMOYL CHLORIDE | |
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Record name | DIETHYLCARBAMOYL CHLORIDE | |
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Melting Point |
-32 °C | |
Record name | DIETHYLCARBAMOYL CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2657 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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